This compound can be classified as:
The synthesis of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride typically involves a series of reactions leading to the formation of the oxadiazole ring and subsequent modifications to yield the final product.
In industrial settings, these reactions may be scaled up using continuous flow reactors and automated synthesis platforms to optimize yield and purity while reducing production costs.
The molecular structure of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride can be described as follows:
This structure contributes to its biological activity by allowing interactions with various biological targets through hydrogen bonding and electrostatic interactions.
N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science .
The mechanism of action for N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride involves its interaction with specific molecular targets within biological systems.
The oxadiazole moiety can interact with enzymes and receptors:
A comprehensive analysis of the physical and chemical properties of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride reveals critical data:
Property | Value |
---|---|
Molecular Formula | C7H12N4O2 |
Molecular Weight | 184.20 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
pH (solution) | Not specified |
These properties are vital for understanding the compound's behavior in different environments and its suitability for various applications .
N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride has several scientific applications:
The ongoing research into this compound aims to uncover further applications in drug development and material innovation .
The synthesis of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride relies on sequential functionalization of the 1,2,4-oxadiazole scaffold. A prevalent route involves the initial formation of the oxadiazole ring via cyclization between amidoximes and activated carboxylic acid derivatives. For target compounds with 3-aminoethyl substituents, tert-butyloxycarbonyl (Boc)-protected 4-cyanophenylacetic acid serves as a key precursor. Ullmann-type copper-catalyzed coupling attaches this nitrile-containing moiety to appropriately functionalized aromatic intermediates [9] [10]. Subsequent hydroxylamine treatment converts the nitrile to the amidoxime (6a-h analogs), a crucial intermediate for oxadiazole formation [10].
The pivotal cyclodehydration step employs benzoic acid derivatives under optimized conditions to form the 1,2,4-oxadiazole ring (e.g., 8a-h). Transient acetyl protection of the phenol (or aniline in alternative routes) prevents side reactions during this step, with deprotection occurring in situ at elevated temperatures (80-120°C) [9] [10]. Final deprotection of the Boc group on the aminoethyl side chain under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) yields the target hydrochloride salt. This multi-step approach, while robust, typically achieves overall yields of 25-40%, necessitating optimization at each stage [5] [10].
Precise installation of the 2-aminoethyl group at the C3 position of the 1,2,4-oxadiazole ring is critical for biological activity and downstream functionalization. Regioselectivity is achieved through strategic precursor design and protecting group chemistry:
Table 1: Strategies for Regioselective Aminoethyl Group Incorporation
Strategy | Key Reagent/Intermediate | Regioselectivity Control | Yield Range (Final Step) |
---|---|---|---|
Orthogonal Boc Protection | Boc-protected cyanophenylacetic acid derivatives | Stability of Boc under cyclization conditions | 60-85% (Deprotection) |
Directed Metalation (DoM) | Directed metalation groups (DMGs) on aryl precursors | Coordination of organolithium reagents by DMG | 45-70% (Functionalization) |
Nitrile Oxide Cycloaddition | In situ generated nitrile oxides from alkynes/nitriles | Inherent regioselectivity of [3+2] cycloaddition | 50-75% (Cycloaddition) |
The formation of the acetamide bond (–NHCOCH₃) linking the acetamide group to the oxadiazole methylene bridge is a crucial step, typically achieved via nucleophilic acyl substitution. The choice of coupling reagent significantly impacts yield, purity, and operational simplicity:
Table 2: Coupling Reagent Performance for Acetamide Bond Formation
Coupling Reagent | Additive | Solvent | Typical Yield (%) | Key Advantages | Key Disadvantages |
---|---|---|---|---|---|
EDC | HOBt, NMM | Dichloromethane, Dimethylformamide | 65-78 | Low cost, Widely available | Difficult DCU removal, Moderate yields |
T₃P® | N(Et)₃ | Ethyl acetate, Tetrahydrofuran | 80-92 | High yields, Easy aqueous workup, Scalable | Cost (moderate), Handling as solution |
HATU | DIPEA | Dimethylformamide | 82-90 | Very fast, High yields | High cost, Potential genotoxic byproducts |
DCC | HOBt | Dichloromethane, Tetrahydrofuran | 60-75 | Very low cost | Difficult DCU removal, Slow filtration |
Maximizing the yield of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride hinges on optimizing reaction media and catalysis for critical steps, particularly the oxadiazole cyclization and the acetamide coupling:
Catalysis: Mild Lewis acid catalysts like zinc chloride (ZnCl₂), often combined with acid co-catalysts like p-Toluenesulfonic acid (PTSA) (e.g., PTSA-ZnCl₂ system), efficiently catalyze the cyclization at lower temperatures (60-80°C), improving functional group tolerance and reducing decomposition, yielding target oxadiazoles in 85-95% purity . Catalytic iodine (I₂, 5-10 mol%) in dimethyl sulfoxide is also effective for dehydrative cyclization.
Acetamide Coupling:
Table 3: Optimized Conditions for Key Synthetic Steps
Synthetic Step | Recommended Solvent | Catalyst/Reagent System | Temperature | Time | Reported Yield Range |
---|---|---|---|---|---|
Oxadiazole Cyclization | Toluene | PTSA (10 mol%), ZnCl₂ (20 mol%) | Reflux | 2-4 h | 85-92% |
Solvent-Free | - | Microwave, 150°C | 10-15 min | 88-95% | |
Dimethylformamide | I₂ (10 mol%) | 90°C | 3-6 h | 75-85% | |
Acetamide Coupling | Ethyl Acetate | T₃P® (50% in EtOAc, 1.2 equiv), DIPEA (2.5 equiv) | 0°C → RT | 1-3 h | 85-92% |
Dichloromethane | EDC (1.2 equiv), HOBt (1.2 equiv), NMM (2.5 equiv) | 0°C → RT | 4-12 h | 65-78% | |
Global Deprotection (Boc) | 1,4-Dioxane | HCl (4M in dioxane) or Trifluoroacetic acid | RT | 1-4 h | 90-98% (HCl salt formation) |
Translating the synthetic route for N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride from laboratory to pilot or industrial scale encounters significant hurdles related to intermediate stability and process control:
Strategies to mitigate these cold-chain dependencies include:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8